3,4,5-Trichloro-6-fluoropyridin-2-amine
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Overview
Description
3,4,5-Trichloro-6-fluoropyridin-2-amine is an organic compound with the molecular formula C5H2Cl3FN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its unique combination of chlorine and fluorine substituents on the pyridine ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5-Trichloro-6-fluoropyridin-2-amine typically involves the halogenation of pyridine derivatives. One common method includes the nucleophilic substitution of chlorine in 4-chloro-3-fluoropyridine with appropriate reagents under controlled conditions . The reaction conditions often require the use of polar aprotic solvents and specific temperature controls to ensure the desired substitution occurs efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors to maintain precise control over reaction conditions. The use of catalysts and optimized reaction pathways can enhance yield and purity, making the process economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,4,5-Trichloro-6-fluoropyridin-2-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium fluoride (KF) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
3,4,5-Trichloro-6-fluoropyridin-2-amine has several applications in scientific research:
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties aims to develop new therapeutic agents.
Mechanism of Action
The mechanism of action of 3,4,5-Trichloro-6-fluoropyridin-2-amine involves its interaction with molecular targets in biological systems. The presence of electron-withdrawing groups like chlorine and fluorine can influence its binding affinity to enzymes and receptors, affecting various biochemical pathways . The exact molecular targets and pathways depend on the specific application and derivative of the compound.
Comparison with Similar Compounds
Similar Compounds
3,5,6-Trichloropyridin-2-amine: Similar in structure but lacks the fluorine substituent.
3,4-Difluoropyridine: Contains fluorine substituents but fewer chlorine atoms.
3,5-Difluoro-2,4,6-triazidopyridine: Another fluorinated pyridine derivative with different substituents.
Uniqueness
3,4,5-Trichloro-6-fluoropyridin-2-amine is unique due to its specific combination of three chlorine atoms and one fluorine atom on the pyridine ring. This unique substitution pattern imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
3,4,5-trichloro-6-fluoropyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl3FN2/c6-1-2(7)4(9)11-5(10)3(1)8/h(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYVOKXZUVMXBIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NC(=C1Cl)F)N)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl3FN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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